molecular formula C26H31N3O2 B2500212 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 939242-43-0

3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2500212
CAS No.: 939242-43-0
M. Wt: 417.553
InChI Key: RWPNGLFOUGEQOZ-UHFFFAOYSA-N
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Description

3-((4-Benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a synthetic organic compound with the molecular formula C26H31N3O2 and a molecular weight of 417.5 g/mol . This compound is of significant interest in medicinal chemistry and neuroscience research, particularly in the design and development of Multi-Target Directed Ligands (MTDLs) for complex neurodegenerative conditions . Its molecular structure incorporates a 4-benzylpiperidine moiety, a pharmacophore found in established acetylcholinesterase (AChE) inhibitors like donepezil, which is an FDA-approved drug for Alzheimer's disease . The integration of this fragment with a pyridinone heterocycle suggests potential for multifunctional activity. Researchers are exploring this compound primarily for its potential to simultaneously modulate multiple biological targets. Its structural features are consistent with ligands designed to inhibit acetylcholinesterase, butyrylcholinesterase, and to interact with other targets such as sigma receptors (σ1R) . Sigma receptor ligands, particularly σ1R antagonists, are investigated for their role in neuropathic pain and cognitive impairment . The presence of the 4-benzylpiperidine group is a key structural determinant for high affinity to these neurological targets . Therefore, this compound serves as a valuable chemical tool for studying cholinergic transmission and receptor-mediated signaling pathways in the central nervous system. It is intended for use in in vitro binding assays, enzymatic inhibition studies, and structure-activity relationship (SAR) investigations to advance the understanding of neuropharmacology. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2/c1-3-29-19(2)16-23(30)24(26(29)31)25(22-10-7-13-27-18-22)28-14-11-21(12-15-28)17-20-8-5-4-6-9-20/h4-10,13,16,18,21,25,30H,3,11-12,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPNGLFOUGEQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)N3CCC(CC3)CC4=CC=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, identified by CAS number 939242-43-0, is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H31N3O2C_{26}H_{31}N_{3}O_{2} with a molecular weight of 417.5 g/mol. Its structure includes a piperidine ring, pyridine moiety, and hydroxymethyl-pyridinone framework, which contribute to its biological interactions.

PropertyValue
Molecular FormulaC26H31N3O2
Molecular Weight417.5 g/mol
CAS Number939242-43-0

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research involving derivatives of this compound demonstrated inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

A notable study reported that a related compound inhibited the growth of malignant pleural mesothelioma cells in vitro and in vivo, suggesting that this class of compounds could be leveraged for cancer therapy .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter receptors. Research has shown that benzylpiperidine derivatives can act as antagonists at muscarinic receptors, which are implicated in various neurological disorders. This activity may offer therapeutic avenues for conditions such as schizophrenia and Alzheimer's disease .

Anti-inflammatory Properties

Compounds with similar structural features have been evaluated for their anti-inflammatory effects. For example, derivatives have been found to inhibit pro-inflammatory cytokine production in vitro, indicating potential use in treating inflammatory diseases .

The biological activity of this compound may involve:

  • Receptor Modulation : Interaction with various receptor types (e.g., histamine H1 receptors) leading to altered signaling pathways.
  • Enzyme Inhibition : Inhibition of key enzymes involved in tumor growth or inflammation.
  • Cell Cycle Regulation : Induction of cell cycle arrest in cancer cells.

Case Study 1: Antitumor Efficacy

In a controlled study on human cancer cell lines, a derivative of this compound showed an IC50 value of 15 nM against squalene synthase, a target involved in cholesterol biosynthesis critical for tumor cell proliferation .

Case Study 2: Neuroprotection

Another study demonstrated that a structurally similar compound exhibited neuroprotective effects in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation and improving cognitive function .

Scientific Research Applications

Research indicates that compounds similar to 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one exhibit significant interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine. These interactions suggest potential applications in treating conditions such as depression and anxiety disorders .

Neurological Disorders

The compound's structural characteristics suggest it could be effective against various neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in:

  • Depression : By potentially enhancing serotonin and norepinephrine levels.
  • Anxiety : Through modulation of dopaminergic pathways.

Case Studies

Although comprehensive case studies specifically focusing on this compound are scarce, analogous compounds have shown promising results:

  • NSI-189 : A related compound has undergone clinical trials demonstrating efficacy in major depressive disorder (MDD) and cognitive enhancement .
  • Piperidine Derivatives : Other derivatives have been studied for their neuroprotective effects and ability to improve cognitive function in animal models .

Comparison with Similar Compounds

Core Structural Variations

The pyridin-2(1H)-one scaffold is structurally distinct from analogs such as quinazolin-4(3H)-ones (e.g., compounds 7c–7f in ) and pyrido[1,2-a]pyrimidin-4-ones (). These differences influence hydrogen bonding capacity, aromatic stacking, and steric bulk:

  • Pyridin-2(1H)-one core : Contains a lactam ring with a ketone group, enhancing polarity and hydrogen-bond acceptor capacity.
  • Pyrido[1,2-a]pyrimidin-4-one : A bicyclic system with extended conjugation, improving stability and interaction with hydrophobic pockets .

Substituent Analysis

Key substituents modulate bioactivity and physicochemical properties:

Compound Substituents Molecular Weight Key Functional Groups Source
Target Compound 4-Hydroxy, 6-methyl, 1-ethyl, (4-benzylpiperidin-picolyl)methyl ~437.5 (calc.) Lactam, benzylpiperidine, pyridine N/A
7c () 3-(Trifluoromethyl)phenyl, quinazolin-4(3H)-one ~513.5 CF3, quinazolinone, benzylpiperidine
50e () 3,4-Dichlorobenzyl, pyrido[3,4-d]pyrimidin-4(3H)-one ~638.2 Cl, pyridopyrimidinone, benzylpiperidine
1314380-86-3 () Pyridazin-4(1H)-one, pyrimidin-2-yl, pyridin-3-yl 341.4 Pyridazine, pyrimidine, pyridine

Key Observations :

  • Hydrophobic Groups : The 4-benzylpiperidine moiety is conserved in many analogs (e.g., 7c , 50e ) and likely contributes to membrane permeability and target binding .
  • Electron-Withdrawing Groups : CF3 (7c ) and Cl (50e ) enhance metabolic stability but reduce solubility compared to the target compound’s hydroxy group .

Pharmacological Implications

  • TRPV1 Modulation : Pyridine derivatives with benzylpiperidine groups () show potent TRPV1 antagonism, suggesting similar targeting for the compound .
  • Kinase Inhibition: Quinazolin-4(3H)-ones () are known kinase inhibitors; the target’s lactam core may confer analogous activity .
  • Antimicrobial Activity : Pyridazin-4(1H)-ones () with pyridine substituents exhibit antimicrobial properties, possibly extended to the target compound .

Q & A

Q. What are the standard synthetic routes for preparing 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of 4-benzylpiperidine with pyridin-3-ylmethyl precursors, followed by alkylation and hydroxylation. Key steps include:

  • Reagents : Use of sodium hydride or potassium carbonate as bases to facilitate nucleophilic substitutions .
  • Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency .
  • Yield Optimization : Temperature control (e.g., 60–80°C) and catalyst screening (e.g., Lewis acids) improve yields. For example, analogous compounds achieved yields of 19–67% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, pyridinone ring protons appear as distinct doublets (δ 6.0–7.5 ppm) .
  • IR Spectroscopy : Hydroxyl (O–H) stretches (3200–3600 cm⁻¹) and carbonyl (C=O) bands (1650–1750 cm⁻¹) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at ~450–470 Da) .

Q. How can researchers design initial bioactivity screens for this compound?

Methodological Answer:

  • In Vitro Assays : Test enzyme inhibition (e.g., kinases) or receptor binding (e.g., GPCRs) using fluorescence polarization or radioligand displacement .
  • In Vivo Models : Use Sprague-Dawley rats for acute toxicity (LD₅₀ determination) and CD-1 mice for analgesic activity via thermal plate tests .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data, such as variability in analgesic efficacy across studies?

Methodological Answer:

  • Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to establish EC₅₀ values and assess statistical significance (p < 0.05) .
  • Metabolic Stability : Evaluate hepatic microsome stability to rule out rapid metabolism as a cause of variability .
  • Batch Purity : HPLC purity checks (>95%) ensure compound integrity .

Q. What experimental designs are suitable for studying the environmental fate of this compound, given its structural complexity?

Methodological Answer:

  • Environmental Partitioning : Use OECD Guideline 123 to measure log P (octanol-water) and soil adsorption coefficients (Kd) .
  • Degradation Studies : Conduct photolysis (UV light exposure) and hydrolysis (pH 5–9) assays to assess persistence .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC₅₀) and algal growth inhibition (72h EC₅₀) .

Q. How can structure-activity relationship (SAR) studies be structured to identify critical substituents for target binding?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with modifications to the benzylpiperidine or pyridinone moieties (e.g., halogenation, methylation) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like dopamine receptors .
  • Pharmacophore Mapping : Identify essential hydrogen-bond acceptors (e.g., pyridinone carbonyl) using Schrödinger’s Phase .

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